molecular formula C24H26N2O7 B7707741 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide

Katalognummer: B7707741
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: PLSPPIAEUNULGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as ETC-1002, is a small molecule drug that has shown potential in treating cardiovascular diseases such as hypercholesterolemia and atherosclerosis.

Wirkmechanismus

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide works by inhibiting ATP-citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting this enzyme, this compound reduces the production of LDL-cholesterol and triglycerides, while increasing the production of HDL-cholesterol. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and has been implicated in the pathogenesis of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include reducing inflammation, improving endothelial function, and reducing oxidative stress. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its low bioavailability and the need for high doses to achieve therapeutic effects. Additionally, the lack of long-term safety data for this compound is a concern that needs to be addressed in future studies.

Zukünftige Richtungen

There are several future directions for research on 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the potential for combination therapy with other lipid-lowering drugs, such as statins. Another area of interest is the use of this compound in the treatment of other cardiovascular diseases, such as heart failure and hypertension. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the use of this compound in combination with lifestyle modifications, such as diet and exercise, should be explored as a potential strategy for preventing and treating cardiovascular diseases.

Synthesemethoden

The synthesis of 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetylquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then oxidized using hydrogen peroxide to yield this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential in treating hypercholesterolemia and atherosclerosis. In preclinical studies, this compound has been shown to reduce LDL-cholesterol levels by up to 40% and increase HDL-cholesterol levels by up to 20%. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardiovascular benefits.

Eigenschaften

IUPAC Name

(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)33-14-18-22(15(4)27)26(29)19-11-9-8-10-17(19)25-18/h8-13H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSPPIAEUNULGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.